

# Introduction to M-1211: A Covalent Inhibitor of the Menin-MLL Interaction

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | M-1211    |           |
| Cat. No.:            | B15568959 | Get Quote |

Menin, a protein encoded by the MEN1 gene, acts as a critical scaffold protein in various cellular processes, including gene expression and cell signaling.[1][2][3] While it functions as a tumor suppressor in endocrine tissues, menin plays an oncogenic role in certain types of acute leukemia.[2][3] This pro-leukemic activity is primarily driven by its direct interaction with the N-terminal region of Mixed Lineage Leukemia (MLL) wild-type and MLL fusion proteins.[4][5][6] This interaction is essential for tethering the MLL complex to chromatin, leading to the upregulation of key target genes like HOXA9 and MEIS1, which in turn drives leukemogenesis. [7][8][9][10]

The disruption of the menin-MLL protein-protein interaction (PPI) has emerged as a promising therapeutic strategy for MLL-rearranged (MLL-r) and NPM1-mutated (NPM1mut) acute leukemias.[3][5][7][10] **M-1211** (also reported as M-1121) is a potent, orally active, covalent inhibitor designed to specifically target this interaction.[6][11] By binding to menin, **M-1211** blocks the recruitment of MLL fusion proteins to chromatin, leading to the downregulation of their target genes, induction of leukemic cell differentiation, and ultimately, tumor regression.[6] [9][10][11] This document provides a comprehensive technical overview of **M-1211** as a chemical probe for studying menin biology and as a potential therapeutic agent.

### **Mechanism of Action**

**M-1211** functions by covalently binding to cysteine 329, located within the MLL binding pocket of the menin protein.[11] This irreversible binding physically obstructs the interaction between menin and MLL fusion proteins.[11] The disruption of this complex prevents the aberrant



recruitment of histone methyltransferases to the promoters of leukemogenic genes.[9] Consequently, the expression of critical MLL target genes, such as HOXA9 and MEIS1, is significantly downregulated.[10][11] This specific, on-target mechanism reverses the leukemogenic program, leading to the differentiation and apoptosis of MLL-rearranged leukemia cells.[8][9]

### **Data Presentation**

The following tables summarize the quantitative data for **M-1211**, highlighting its biochemical potency, cellular activity, and in vivo efficacy.

Table 1: Biochemical and Cellular Activity of M-1211

| Assay Type      | Cell Line         | Target/Endpoint                                        | M-1211 Activity                             |
|-----------------|-------------------|--------------------------------------------------------|---------------------------------------------|
| Cellular Growth | MV4;11 (MLL-AF4)  | GI50                                                   | 10 nM[6]                                    |
| Cellular Growth | MOLM-13 (MLL-AF9) | Gl50                                                   | 51 nM[6]                                    |
| Gene Expression | MV4;11 (MLL-AF4)  | Dose-dependent<br>downregulation of<br>HOXA9 and MEIS1 | Effective at concentrations of 0-100 nM[11] |

Table 2: In Vivo Efficacy of M-1211 in a Mouse Xenograft Model (MV4;11 cells)

| Dosage    | Administration<br>Route | Treatment Duration | Outcome                                            |
|-----------|-------------------------|--------------------|----------------------------------------------------|
| 100 mg/kg | Oral (p.o.)             | 26 days            | 32% reduction in average tumor volume[11]          |
| 300 mg/kg | Oral (p.o.)             | Not specified      | Complete tumor regression in 10 out of 10 mice[11] |



Table 3: Pharmacokinetic Properties of M-1211 in Mice

| Parameter                | Value        | Administration Route |
|--------------------------|--------------|----------------------|
| Oral Bioavailability (F) | 49%[6]       | Oral (p.o.)          |
| Clearance                | Low[11]      | Oral (p.o.)          |
| Volume of Distribution   | Moderate[11] | Oral (p.o.)          |

### **Experimental Protocols**

Detailed methodologies for key experiments used to characterize M-1211 are provided below.

## Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the ability of **M-1211** to inhibit the interaction between menin and an MLL-derived peptide.

- Materials:
  - Recombinant human menin protein.
  - Fluorescein-labeled MBM1 peptide (a high-affinity MLL-derived peptide).
  - Assay buffer (e.g., PBS with 0.01% Tween-20).
  - M-1211 stock solution in DMSO.
  - 384-well black plates.
  - Plate reader with fluorescence polarization capabilities.
- Protocol:
  - Prepare a serial dilution of M-1211 in the assay buffer.



- In a 384-well plate, add the M-1211 dilutions. Include wells with DMSO only as a negative control (100% binding) and wells without menin as a positive control (0% binding).
- Add a solution of recombinant menin protein to each well (except the 0% binding control)
  and incubate for 30 minutes at room temperature to allow for inhibitor binding.
- Add the fluorescein-labeled MBM1 peptide to all wells.
- Incubate for 60 minutes at room temperature, protected from light.
- Measure the fluorescence polarization of each well using a plate reader (Excitation: 485 nm, Emission: 535 nm).
- Calculate the percent inhibition for each M-1211 concentration relative to the controls and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

### **Cell Growth Inhibition Assay**

This assay determines the concentration of **M-1211** that inhibits the growth of leukemia cell lines by 50% (GI<sub>50</sub>).

- Materials:
  - MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13).
  - Wild-type MLL cell lines (e.g., K562) as a negative control for selectivity.
  - Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
  - M-1211 stock solution in DMSO.
  - 96-well clear plates.
  - Cell viability reagent (e.g., CellTiter-Glo®).
  - Luminometer.
- Protocol:



- Seed the cells in 96-well plates at an appropriate density and allow them to attach or stabilize overnight.
- Prepare a serial dilution of M-1211 in the complete culture medium.
- Add the M-1211 dilutions to the cells. Include DMSO-only wells as a vehicle control.
- Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure the luminescence of each well using a luminometer.
- Normalize the data to the vehicle control and calculate the GI<sub>50</sub> value by plotting the percent viability against the log of the M-1211 concentration.

# Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is used to quantify the downregulation of MLL target genes, such as HOXA9 and MEIS1, following treatment with **M-1211**.

- Materials:
  - MV4;11 cells.
  - M-1211.
  - RNA extraction kit (e.g., RNeasy Kit).
  - cDNA synthesis kit.
  - qPCR master mix (e.g., SYBR Green).
  - Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH).



- qPCR instrument.
- Protocol:
  - Treat MV4;11 cells with varying concentrations of M-1211 (e.g., 0, 10, 50, 100 nM) for 24 hours.
  - Harvest the cells and extract total RNA using an RNA extraction kit.
  - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
  - Set up qPCR reactions in triplicate for each target gene (HOXA9, MEIS1) and the housekeeping gene (GAPDH) using the synthesized cDNA, primers, and qPCR master mix.
  - Run the qPCR reactions on a thermal cycler.
  - $\circ$  Analyze the data using the  $\Delta\Delta$ Ct method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

# Visualizations Signaling Pathway and Mechanism of M-1211





Click to download full resolution via product page

Caption: Mechanism of **M-1211** in disrupting the oncogenic Menin-MLL interaction.



### **Experimental Workflow for In Vivo Xenograft Study**



Click to download full resolution via product page



Caption: Workflow for evaluating the in vivo efficacy of M-1211.

### **Logical Relationship of M-1211's Effect**



Click to download full resolution via product page

Caption: The cause-and-effect cascade of M-1211 from administration to anti-tumor effect.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Menin: a scaffold protein that controls gene expression and cell signaling PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdanderson.org [mdanderson.org]
- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Challenges and opportunities in targeting the menin-MLL interaction PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Introduction to M-1211: A Covalent Inhibitor of the Menin-MLL Interaction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568959#m-1211-as-a-chemical-probe-for-menin-biology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com